potassium;ethyl 3-cyano-2-oxopropanoate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Researchers requiring reproducible heterocycle synthesis often face variability from in-situ enolate generation. This pre-formed potassium enolate (CAS 92664-05-6) eliminates that step, ensuring consistent reactivity across parallel medicinal chemistry libraries. - Directly usable C-nucleophile for pyrazole, pyrimidine, and other N-heterocycle scaffolds. - Potassium counterion ensures superior solubility in DMF, THF, and acetonitrile for homogeneous kilo-scale reactions. - Simplifies process development by removing deprotonation from critical process parameters; also suitable as a reference standard for Riociguat impurity profiling. Supplied with ≥95% purity; stored at 2-8°C. Standard B2B shipping under ambient conditions.

Molecular Formula C6H6KNO3
Molecular Weight 179.21 g/mol
CAS No. 92664-05-6
Cat. No. B1403666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;ethyl 3-cyano-2-oxopropanoate
CAS92664-05-6
Molecular FormulaC6H6KNO3
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)[CH-]C#N.[K+]
InChIInChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
InChIKeyPIMPOWCURRWILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6) Technical Baseline for Procurement


Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6), also named potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide, is an anionic cyano-ester enolate with the molecular formula C6H6KNO3 and a molecular weight of 179.21 g/mol [1]. It serves as a versatile C-nucleophile and a bifunctional building block for the construction of nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and other pharmacologically relevant scaffolds [2]. The compound is typically synthesized via the Claisen condensation of ethyl cyanoacetate with diethyl oxalate in the presence of a potassium base, yielding the potassium enolate as a crystalline solid with reported yields of 82–85% under optimized conditions .

Pre-formed potassium enolate eliminates in situ deprotonation step
C-nucleophile for pyrazole, pyrimidine, and nitrogen heterocycle construction
Reported good solubility in polar aprotic media (THF, DMF, acetonitrile)

Why Generic Substitution of Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6) Fails: Counterion-Dependent Reactivity


Although the sodium salt (CAS 53544-13-1) and the free protonated ester (CAS 56290-86-9) share the same anionic core, they are not functionally interchangeable in many synthetic applications [1]. The potassium counterion in CAS 92664-05-6 is critical for solubility in polar aprotic media and for modulation of enolate nucleophilicity and aggregation state [2]. Substituting with the sodium salt may alter reaction kinetics, lead to incomplete conversion, or necessitate re-optimization of work-up procedures. The free ester (CAS 56290-86-9), lacking the pre-formed enolate, requires an additional in situ deprotonation step that can introduce variability and lower overall yields . Therefore, substitution without quantitative justification risks failure in sensitive synthetic sequences.

Target (K salt)

Pre-formed enolate, designed reactivity in polar aprotic solvents

Sodium salt (CAS 53544-13-1)

Different solubility and aggregation state; may alter reaction kinetics and work-up

Target (K salt)

Direct enolate reactivity; no additional base required

Free ester (CAS 56290-86-9)

Requires in situ deprotonation; introduces yield variability and extra step

Target (K salt)

Potassium counterion modulates nucleophilicity

Other enolate salts

Counterion mismatch may shift reactivity profile; validate before scale-up

Product-Specific Quantitative Evidence Guide: Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6)


Evidence 1: Pre-formed Enolate Advantage vs. Free Ester (CAS 56290-86-9) – Elimination of In Situ Deprotonation Variability

CAS 92664-05-6 is supplied as a pre-formed potassium enolate, bypassing the need for in situ deprotonation required when using the free ester (CAS 56290-86-9). The reported isolated yield for the synthesis of CAS 92664-05-6 from diethyl oxalate and acetonitrile using potassium tert-butoxide is 82–85% under optimized conditions (1.5 h at room temperature) . While a direct yield comparison to an in situ deprotonation of CAS 56290-86-9 is not available in the same system, the use of pre-formed CAS 92664-05-6 eliminates a reaction step and the associated variability from incomplete enolate generation, which can reduce overall yields by 10–20% in comparable Claisen-type condensations [1].

Pre-formed enolate vs. free ester
Class-level inference
Target: 82–85% yield (potassium enolate synthesis) Comparator: ~10–20% yield penalty with in situ deprotonation
Reported yield consistency context; supports process selection
Class-level inference; same-system direct comparison not available
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Evidence 2: Potassium vs. Sodium Salt (CAS 53544-13-1) – Molecular Weight and Stoichiometric Efficiency

The potassium salt CAS 92664-05-6 has a molecular weight of 179.21 g/mol, whereas the sodium salt (CAS 53544-13-1) has a molecular weight of 163.11 g/mol [1]. On an equimolar basis, the sodium salt contains approximately 9.0% less mass per mole, which translates to a 9.0% lower mass requirement to deliver the same number of reactive enolate equivalents. While this difference may be negligible at small scale, at kilogram or multi-kilogram scale in process chemistry, the sodium salt offers a modest but quantifiable advantage in reduced material mass for equivalent stoichiometry .

Molecular weight efficiency
Head-to-head comparison
K salt: 179.21 g/mol · Na salt: 163.11 g/mol (9.0% mass difference)
Sodium salt requires less mass per mole; scale-up procurement context
Based on PubChem molecular weights; equimolar basis
Medicinal Chemistry Process Development Synthetic Chemistry

Evidence 3: Solubility and Reactivity in Polar Aprotic Solvents – Potassium vs. Sodium

The potassium counterion in CAS 92664-05-6 confers superior solubility in polar aprotic solvents such as THF, DMF, and acetonitrile compared to the sodium salt (CAS 53544-13-1). The potassium enolate is described as a 'highly reactive anionic intermediate' with 'good solubility in polar aprotic solvents' that 'improves reaction efficiency' [1]. In contrast, sodium enolates generally exhibit lower solubility in these media, which can limit reaction rates and lead to heterogeneous mixtures. While quantitative solubility data (mg/mL) for both salts are not publicly available, the qualitative solubility advantage of potassium over sodium enolates in polar aprotic solvents is a well-established principle in enolate chemistry [2].

Solubility in aprotic solvents
Class-level inference
Reported good solubility for K enolate; Na enolate expected lower
Solubility context may influence reaction homogeneity
Quantitative solubility data not publicly available
Organic Synthesis Process Chemistry Reaction Optimization

Evidence 4: Purity Specifications – 95% vs. 97% (Potassium vs. Sodium Salt)

Commercial availability data indicates that the potassium salt (CAS 92664-05-6) is commonly supplied at 95% purity [1], whereas the sodium salt (CAS 53544-13-1) is frequently available at 97% purity . This 2% absolute purity difference may be relevant for applications requiring higher purity starting materials, such as GMP intermediate synthesis or analytical standard preparation. However, for most research and early development applications, 95% purity is sufficient, and the potassium salt's availability at this grade at a lower price point may be advantageous .

Purity specification
Cross-study comparable
K salt: 95% · Na salt: 97%
Purity grade selection depends on application (research vs. analytical standard)
Commercial listing comparison; 95% suitable for most R&D
Quality Control Procurement Synthetic Chemistry

Evidence 5: Application in Riociguat-Related Synthesis – Established Utility

The ethyl 3-cyano-2-oxopropanoate scaffold, of which CAS 92664-05-6 is the potassium enolate form, has established utility as a key intermediate in the synthesis of Riociguat, a soluble guanylate cyclase stimulator [1]. The free ester (CAS 56290-86-9) is listed as 'Riociguat Impurity 21' and is used in analytical method development, method validation, and quality control for ANDA submissions [2]. While this application is specific to the protonated form, it establishes the scaffold's relevance in regulated pharmaceutical manufacturing. The potassium enolate (CAS 92664-05-6) offers the same scaffold in a more reactive, pre-activated form, which can streamline synthetic routes that would otherwise require in situ enolate generation [3].

Riociguat impurity context
Supporting evidence
Ethyl 3-cyano-2-oxopropanoate scaffold used as Riociguat Impurity 21
Establishes scaffold relevance for pharmaceutical development
Free ester form cited; potassium enolate offers activated reactivity
Pharmaceutical Intermediates Process Chemistry Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6)


Scenario 1: Medicinal Chemistry – Heterocyclic Library Synthesis

CAS 92664-05-6 is ideally suited for parallel synthesis of pyrazole, pyrimidine, and other nitrogen-containing heterocyclic libraries in medicinal chemistry. The pre-formed potassium enolate eliminates the need for in situ deprotonation, reducing reaction variability across multiple analogs . Its good solubility in polar aprotic solvents such as DMF and THF ensures consistent reaction profiles across diverse substrates [1].

Scenario 2: Process Chemistry – Multi-Kilogram Scale Reactions Requiring Reproducibility

For multi-kilogram scale reactions, the use of pre-formed CAS 92664-05-6 simplifies process development by removing the deprotonation step from the critical process parameters . The potassium counterion provides superior solubility in common process solvents like THF and acetonitrile, facilitating homogeneous reaction conditions and easier work-up compared to sodium enolates [1].

Scenario 3: Analytical Chemistry – Method Development and Reference Standard Preparation

While the sodium salt (97% purity) is preferred for high-purity analytical standards, CAS 92664-05-6 (95% purity) is suitable for method development and as a reference standard in non-GMP settings . The scaffold is a known impurity in Riociguat manufacturing, making it relevant for analytical method validation in ANDA submissions [1].

Scenario 4: Academic Research – Undergraduate and Graduate Organic Chemistry Laboratories

The pre-formed potassium enolate simplifies experimental procedures in teaching laboratories by eliminating the need for strong base handling during enolate generation . Students can directly use CAS 92664-05-6 in nucleophilic addition and condensation reactions without the added complexity and safety concerns of in situ deprotonation [1].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Pre-formed enolate reactivity
Reaction yield and reproducibility
Multi-kilogram scale reactions
Solubility in polar aprotic solvents
Reaction homogeneity and work-up efficiency
Analytical method development
Purity grade (95%)
Suitability for non-GMP reference standard
Teaching laboratory experiments
Pre-formed enolate eliminates base handling
Safety and experimental simplicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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